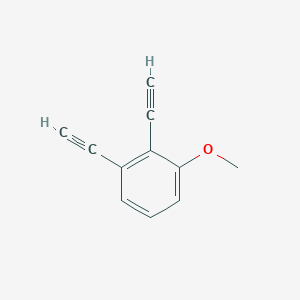
3,5-Dimethylaniline;phosphono dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylaniline;phosphono dihydrogen phosphate is a chemical compound with the molecular formula C16H26N2O7P2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of both aniline and phosphate groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylaniline;phosphono dihydrogen phosphate typically involves the reaction of 3,5-dimethylaniline with phosphono dihydrogen phosphate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethylaniline;phosphono dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where the aniline or phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures or acidic/basic environments.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of products depending on the substituents introduced.
Applications De Recherche Scientifique
3,5-Dimethylaniline;phosphono dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dimethylaniline;phosphono dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its phosphate group allows it to participate in phosphorylation reactions, which are crucial for regulating cellular activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylaniline: A related compound with similar chemical properties but lacking the phosphate group.
Phosphono dihydrogen phosphate: Another related compound that contains the phosphate group but lacks the aniline moiety.
Uniqueness
3,5-Dimethylaniline;phosphono dihydrogen phosphate is unique due to the presence of both aniline and phosphate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound with a wide range of applications in various fields.
Propriétés
Numéro CAS |
572879-89-1 |
|---|---|
Formule moléculaire |
C16H26N2O7P2 |
Poids moléculaire |
420.33 g/mol |
Nom IUPAC |
3,5-dimethylaniline;phosphono dihydrogen phosphate |
InChI |
InChI=1S/2C8H11N.H4O7P2/c2*1-6-3-7(2)5-8(9)4-6;1-8(2,3)7-9(4,5)6/h2*3-5H,9H2,1-2H3;(H2,1,2,3)(H2,4,5,6) |
Clé InChI |
PMIRPJVENVSFTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N)C.CC1=CC(=CC(=C1)N)C.OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
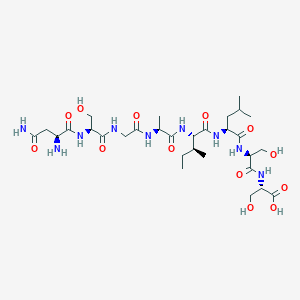
![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
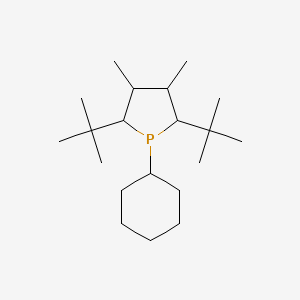
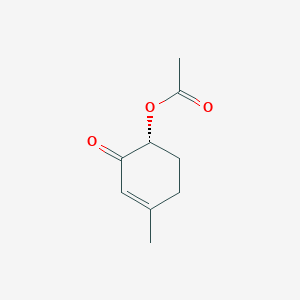
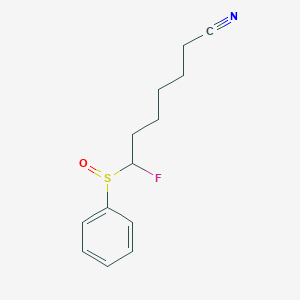
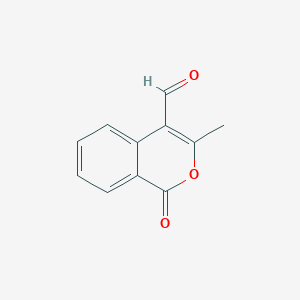
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
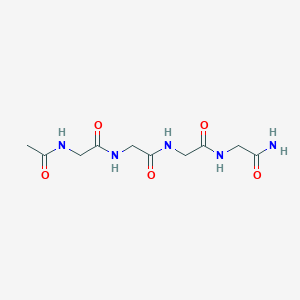
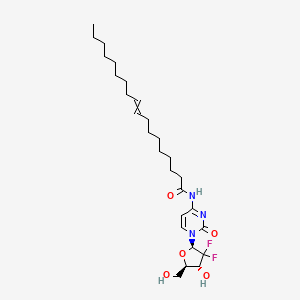
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
